![molecular formula C6H7BFNO2 B1437211 3-Fluoro-5-methylpyridine-4-boronic acid CAS No. 1072952-44-3](/img/structure/B1437211.png)
3-Fluoro-5-methylpyridine-4-boronic acid
Overview
Description
3-Fluoro-5-methylpyridine-4-boronic acid is a chemical compound with the molecular formula C6H7BFNO2 and a molecular weight of 154.93 . It is used in research and development .
Molecular Structure Analysis
The InChI code for 3-Fluoro-5-methylpyridine-4-boronic acid is 1S/C6H7BFNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The boiling point of 3-Fluoro-5-methylpyridine-4-boronic acid is predicted to be 308.1±52.0 °C, and its density is predicted to be 1.28±0.1 g/cm3 . Its pKa is predicted to be 7.47±0.58 .Scientific Research Applications
Synthesis and Organic Chemistry
- 3-Fluoro-5-methylpyridine-4-boronic acid is utilized as an intermediate in organic synthesis. For example, it is involved in the synthesis of olefins, styrenes, and biphenyl derivatives through Suzuki aryl-coupling reactions. This makes it valuable in the synthesis of natural products and organic materials (Sun Hai-xia et al., 2015).
Fluorescence and Sensing Applications
- Boronic acids, including derivatives like 3-Fluoro-5-methylpyridine-4-boronic acid, have applications in fluorescent sensing. They interact with diols to form rings, which are used in fluorescent sensors to probe for carbohydrates and bioactive substances. This has implications in disease prevention, diagnosis, and treatment (S. Huang et al., 2012).
Materials Chemistry and Photophysics
- In the field of materials chemistry, especially in the creation of fluorescent materials, boronic acid derivatives play a significant role. They are used in the postfunctionalization of boron dipyrromethenes (BODIPYs), a class of compounds known for their application in science, medicine, and biotechnology (N. Boens et al., 2019).
Electrosynthesis and Wastewater Treatment
- Electrosynthesis applications of boronic acids, including the oxidation of similar compounds at boron-doped electrodes, have implications in wastewater treatment. For example, the oxidation of 3-methylpyridine at boron-doped diamond electrodes shows potential in electroorganic synthesis and environmental applications (J. Iniesta et al., 2001).
Catalysis and Organic Transformations
- Boronic acids, including 3-Fluoro-5-methylpyridine-4-boronic acid derivatives, are used as catalysts in organic transformations. They are particularly important in reactions involving amide formation between carboxylic acids and amines, highlighting their role in green chemistry (K. Arnold et al., 2008).
Safety And Hazards
3-Fluoro-5-methylpyridine-4-boronic acid is classified as a hazardous substance. It may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety precautions include using only in a well-ventilated area, avoiding breathing dust/fumes, washing thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .
Future Directions
Boronic acids, including 3-Fluoro-5-methylpyridine-4-boronic acid, continue to be a focus of research due to their utility in various chemical reactions, particularly in carbon-carbon bond formation like Suzuki-Miyaura coupling . As such, future directions may include the development of more efficient synthesis methods and exploration of new reactions involving this compound.
properties
IUPAC Name |
(3-fluoro-5-methylpyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYCPMGAITWDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660546 | |
Record name | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methylpyridine-4-boronic acid | |
CAS RN |
1072952-44-3 | |
Record name | B-(3-Fluoro-5-methyl-4-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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